Alrestatin Sodium

Description

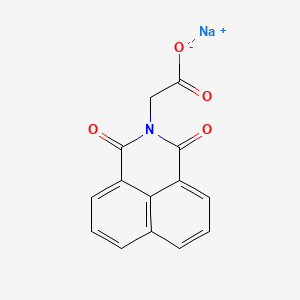

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4.Na/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19;/h1-6H,7H2,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZUETPACPDEAD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199838 | |

| Record name | Alrestatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51876-97-2 | |

| Record name | Alrestatin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051876972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alrestatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALRESTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/018XNU6812 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alrestatin Sodium and its Mechanism of Action in Diabetic Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic neuropathy remains a prevalent and debilitating complication of diabetes mellitus, characterized by progressive nerve damage and dysfunction. A key pathogenic mechanism implicated in its development is the hyperactivity of the polyol pathway, driven by the enzyme aldose reductase. Alrestatin sodium, an early aldose reductase inhibitor, has been investigated for its potential to mitigate nerve damage by blocking this pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key preclinical and clinical findings, and detailing relevant experimental protocols. While alrestatin itself did not achieve clinical use due to modest efficacy and adverse effects, the study of its mechanism continues to inform the development of novel therapeutics for diabetic neuropathy.

The Polyol Pathway and its Role in Diabetic Neuropathy

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, the capacity of hexokinase is saturated, leading to an increased flux of glucose through the alternative polyol pathway.[1][2] This pathway is particularly active in insulin-insensitive tissues such as nerves, the retina, and kidneys.[2]

The polyol pathway consists of two primary enzymatic steps:

-

Aldose Reductase: This enzyme catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2]

-

Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.

The overactivation of this pathway in diabetic neuropathy is hypothesized to induce nerve damage through several mechanisms:

-

Sorbitol Accumulation: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation. This creates a hyperosmotic environment within the nerve cells, causing osmotic stress and subsequent cellular damage.[2]

-

NADPH Depletion: The increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione reductase. Glutathione reductase is essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH, therefore, impairs the cellular antioxidant defense system, rendering the nerve cells more susceptible to oxidative stress.[1]

-

Increased Oxidative Stress: The depletion of GSH, coupled with other metabolic disturbances, leads to an increase in reactive oxygen species (ROS), contributing to lipid peroxidation, protein damage, and apoptosis of nerve cells.

-

Advanced Glycation End Product (AGE) Formation: The accumulation of fructose, a product of the polyol pathway, can contribute to the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications through their pro-inflammatory and pro-oxidative effects.[1]

This compound: An Aldose Reductase Inhibitor

This compound is a derivative of 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-yl]acetic acid and was one of the first aldose reductase inhibitors to be evaluated in clinical trials for diabetic neuropathy.[3] Its primary mechanism of action is the inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway.[4][5]

Mechanism of Action

Alrestatin acts as an inhibitor of aldose reductase, thereby reducing the conversion of glucose to sorbitol.[4] By blocking this initial step, alrestatin aims to prevent the downstream pathological consequences of polyol pathway hyperactivity, including sorbitol accumulation, NADPH depletion, and increased oxidative stress. One study noted that alrestatin was withdrawn due to its non-specificity for aldose reductase (ALR2).[1]

Quantitative Data

The following table summarizes the available quantitative data for alrestatin's interaction with its target enzyme.

| Parameter | Value | Organism | Reference |

| IC50 | 6500 nM | Human | [3] |

| Ki | 7500 nM | Human | [3] |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

While specific quantitative data on the reduction of sorbitol in diabetic animal models by alrestatin is limited in the available literature, studies on other aldose reductase inhibitors have demonstrated significant reductions. For instance, fidarestat treatment in diabetic rats completely prevented the accumulation of sorbitol and fructose in the sciatic nerve and retina.[6] Similarly, another aldose reductase inhibitor, ICI 105552, reduced sorbitol accumulation in the sciatic nerve of diabetic rats by 70%. These findings with other inhibitors illustrate the potential of this drug class to impact the polyol pathway directly.

Preclinical and Clinical Evidence

Preclinical Studies

Studies in animal models of diabetes have been crucial in establishing the "proof of concept" for aldose reductase inhibition. These studies have generally shown that inhibitors of this enzyme can prevent or delay the onset of nerve conduction deficits and reduce the accumulation of sorbitol in nerve tissues. For example, in streptozotocin-induced diabetic rats, aldose reductase inhibitors have been shown to normalize nerve blood flow and reduce oxidative stress markers.[7]

Clinical Trials of Alrestatin

Clinical trials of alrestatin in patients with diabetic neuropathy were conducted in the late 1970s and early 1980s. A single-blind, non-randomized, placebo crossover trial involving nine patients with diabetic peripheral neuropathy was conducted over a four-month period.[8] While most patients reported subjective improvements in their symptoms, objective measures of nerve conduction were largely unchanged.[8][9] The trials also highlighted issues with toxicity, particularly photosensitive skin rashes.[8]

A separate study involving intravenous administration of alrestatin to two diabetic patients also showed subjective symptom improvement that lasted for approximately three weeks after the infusions were stopped; however, no significant objective changes in peripheral nerve conduction velocities or neurological examination were observed.[9] A 30-day oral trial in four diabetic patients showed neither subjective nor objective improvements.[9]

The modest efficacy and the emergence of adverse effects ultimately led to the discontinuation of alrestatin's clinical development.

The following table summarizes the findings from a key clinical trial of alrestatin.

| Trial Design | Number of Patients | Treatment | Key Findings | Reference |

| Single-blind, non-randomized, placebo crossover | 9 | Alrestatin | Subjective benefit reported by most patients. No significant change in objective measures of nerve conduction. Evidence of toxicity (photosensitive skin rash). | [8] |

| Intravenous and Oral Administration | 6 (2 IV, 4 oral) | Alrestatin | IV: Subjective improvement in 2 patients, no objective change. Oral: No subjective or objective improvement in 4 patients. | [9] |

It is important to note that clinical trials of other aldose reductase inhibitors have also yielded mixed results. While some studies with inhibitors like sorbinil and ranirestat have shown statistically significant, albeit small, improvements in nerve conduction velocity, the clinical significance of these changes has been debated.[10][11] For instance, a trial with ponalrestat showed no significant changes in symptoms or nerve conduction velocity.[12]

Experimental Protocols

Aldose Reductase Inhibition Assay

This protocol provides a generalized method for determining the in vitro inhibitory activity of a compound against aldose reductase.

Objective: To determine the IC50 value of a test compound for aldose reductase.

Materials:

-

Purified or partially purified aldose reductase enzyme (from sources such as bovine lens or recombinant human enzyme)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.067 M, pH 6.2)

-

Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound and a series of dilutions to be tested.

-

Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

-

Prepare the aldose reductase enzyme solution in buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

NADPH solution

-

Test compound solution (at various concentrations) or vehicle control (for uninhibited reaction)

-

Aldose reductase enzyme solution

-

-

Include a blank control containing all reagents except the enzyme.

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells.

-

-

Measure Absorbance:

-

Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve. A protocol for ALR2 inhibition has been followed by Hayman and Kinoshita.[1]

-

Measurement of Nerve Conduction Velocity (NCV) in Animal Models

This protocol outlines a general procedure for measuring motor and sensory nerve conduction velocity in rodent models of diabetic neuropathy.

Objective: To assess the functional integrity of peripheral nerves in diabetic animals and to evaluate the therapeutic effect of a test compound.

Materials:

-

Anesthetized diabetic and control animals (e.g., rats or mice)

-

Nerve conduction recording equipment (electromyograph)

-

Stimulating and recording electrodes (needle or surface electrodes)

-

Warming pad and temperature probe to maintain animal body temperature

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using an appropriate anesthetic agent.

-

Maintain the animal's body temperature at 37°C using a warming pad, as nerve temperature can affect conduction velocity.

-

-

Motor Nerve Conduction Velocity (MNCV) - e.g., Sciatic-Tibial Nerve:

-

Place the recording electrodes over a muscle innervated by the tibial nerve (e.g., plantar muscles of the paw).

-

Place the stimulating electrodes at two points along the sciatic-tibial nerve: a proximal site (e.g., sciatic notch) and a distal site (e.g., the ankle).

-

Deliver a supramaximal electrical stimulus at each site and record the resulting compound muscle action potential (CMAP).

-

Measure the latency (time from stimulus to the onset of the CMAP) for both proximal and distal stimulation.

-

Measure the distance between the two stimulation points along the nerve.

-

Calculate MNCV using the formula:

-

MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

-

-

-

Sensory Nerve Conduction Velocity (SNCV) - e.g., Sural Nerve:

-

Place stimulating electrodes along the path of the sural nerve (e.g., at the ankle).

-

Place recording electrodes at a distance along the nerve or over the skin innervated by the nerve.

-

Deliver a supramaximal electrical stimulus and record the sensory nerve action potential (SNAP).

-

Measure the latency from the stimulus to the peak of the SNAP.

-

Measure the distance between the stimulating and recording electrodes.

-

Calculate SNCV using the formula:

-

SNCV (m/s) = Distance (mm) / Latency (ms)

-

-

-

Data Analysis:

-

Compare the NCV values between diabetic and non-diabetic control animals.

-

In treatment studies, compare the NCV values of treated diabetic animals with untreated diabetic animals and non-diabetic controls.

-

Visualizations

Signaling Pathway

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the development of an Aldose Reductase Inhibitor.

Conclusion

This compound, as an early aldose reductase inhibitor, played a significant role in validating the polyol pathway as a therapeutic target for diabetic neuropathy. While its clinical development was halted due to limited efficacy and safety concerns, the research surrounding alrestatin and subsequent inhibitors has provided invaluable insights into the complex pathogenesis of this diabetic complication. The continued investigation into more potent and specific aldose reductase inhibitors, along with a deeper understanding of the downstream consequences of polyol pathway activation, holds promise for the future development of effective disease-modifying therapies for diabetic neuropathy. This guide serves as a comprehensive resource for professionals in the field, summarizing the foundational knowledge of alrestatin's mechanism of action and providing a framework for ongoing research and development efforts.

References

- 1. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aldose reductase inhibition improves nerve conduction velocity in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical and neurophysiological studies of aldose reductase inhibitor ponalrestat in chronic symptomatic diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Alrestatin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alrestatin, also known by its developmental code AY-22284, was one of the pioneering compounds in the class of aldose reductase inhibitors (ARIs).[1] Its discovery and subsequent investigation were driven by the "polyol pathway" or "sorbitol-aldose reductase pathway" hypothesis of diabetic complications. This hypothesis posits that in hyperglycemic states, the enzyme aldose reductase catalyzes the reduction of excess glucose to sorbitol.[2] The accumulation of sorbitol within cells, particularly in insulin-independent tissues like nerves, the retina, and kidneys, leads to osmotic stress and a cascade of cellular damage, contributing to the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.[2][3] Alrestatin was developed to inhibit aldose reductase, thereby preventing the formation of sorbitol and mitigating these long-term complications of diabetes.[1] Although Alrestatin's clinical development was ultimately halted due to adverse effects and limited efficacy, its study provided a crucial foundation for the ongoing development of next-generation ARIs.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with Alrestatin.

Discovery and Development

Alrestatin was first synthesized in 1969.[1] It emerged from research efforts aimed at identifying compounds capable of inhibiting aldose reductase. Early studies demonstrated its potential in animal models, suggesting that by blocking the sorbitol pathway, it could prevent or delay the onset of diabetic complications.[5] This initial promise led to its advancement into clinical trials in the late 1970s and early 1980s, making it the first orally bioavailable ARI to be tested in humans.[1]

However, the clinical trials revealed significant challenges. While some subjective improvements in symptoms of diabetic neuropathy were reported, objective measures of nerve conduction velocity did not show significant changes.[5][6] Furthermore, the trials were hampered by a high incidence of adverse effects, most notably photosensitive skin rashes and potential hepatotoxicity.[1][4] Ultimately, these factors led to the termination of Alrestatin's development, and it was never commercialized for clinical use.[1]

Synthesis of Alrestatin

The synthesis of Alrestatin, chemically known as (1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid, is a relatively straightforward condensation reaction.[1]

Experimental Protocol: Synthesis of Alrestatin

Materials:

-

1,8-Naphthalic anhydride

-

Glycine

-

A suitable high-boiling point solvent (e.g., dimethylformamide (DMF) or glacial acetic acid)

Procedure:

-

A mixture of 1,8-naphthalic anhydride and an equimolar amount of glycine is suspended in the chosen solvent.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

The precipitated product, Alrestatin, is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol or water) to remove any unreacted starting materials and impurities.

-

The final product can be further purified by recrystallization from an appropriate solvent to yield pure (1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid.

Mechanism of Action: Inhibition of Aldose Reductase

Alrestatin functions as a competitive inhibitor of aldose reductase (EC 1.1.1.21).[7] This enzyme is the first and rate-limiting step in the polyol pathway. In hyperglycemic conditions, the normal glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway. Aldose reductase, using NADPH as a cofactor, reduces glucose to sorbitol.[2]

Alrestatin's inhibitory action prevents this conversion. By binding to the active site of aldose reductase, it blocks the access of glucose, thereby inhibiting the production of sorbitol.[7] This, in turn, is expected to prevent the downstream pathological consequences of sorbitol accumulation, such as osmotic stress, increased oxidative stress due to NADPH depletion, and the formation of advanced glycation end products (AGEs).[3]

Signaling Pathway: The Polyol Pathway

Caption: The Polyol Pathway and the inhibitory action of Alrestatin.

Quantitative Data

The following tables summarize the key quantitative data for Alrestatin.

Table 1: In Vitro Inhibitory Activity of Alrestatin

| Parameter | Value | Source |

| IC50 | 6500 nM | [6] |

| Ki | 7500 nM | [6] |

Table 2: Pharmacokinetic Properties of Alrestatin in Humans

| Parameter | Value | Source |

| Route of Administration | Intravenous, Oral | [5] |

| Intravenous Dose | 50 mg/kg body weight | [5] |

| Oral Dose | 1 gm q.i.d. | [5] |

| Serum Half-life | ~1 hour | [5] |

| Urinary Excretion | 99% within 24 hours | [5] |

Experimental Protocols

Aldose Reductase Inhibition Assay (Spectrophotometric Method)

This protocol is based on the principle of the Hayman and Kinoshita method and measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Purified or partially purified aldose reductase (e.g., from bovine lens)

-

Sodium phosphate buffer (pH 6.2)

-

NADPH solution

-

Substrate solution (e.g., DL-glyceraldehyde)

-

Test compound (Alrestatin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in each well/cuvette containing the sodium phosphate buffer, NADPH solution, and the enzyme solution.

-

Add the test compound (Alrestatin) at various concentrations to the respective wells. For the control, add the solvent vehicle.

-

Incubate the mixture at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the substrate solution (DL-glyceraldehyde).

-

Immediately measure the decrease in absorbance at 340 nm over a specific time period in kinetic mode.

-

The rate of NADPH oxidation is proportional to the aldose reductase activity.

-

Calculate the percentage of inhibition for each concentration of Alrestatin compared to the control.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Evaluating Aldose Reductase Inhibitors

Caption: A generalized experimental workflow for the evaluation of aldose reductase inhibitors.

Conclusion

Alrestatin holds a significant place in the history of drug discovery for diabetic complications. Although it did not achieve clinical success, the research surrounding Alrestatin was instrumental in validating the polyol pathway as a therapeutic target and in laying the groundwork for the development of more potent and specific aldose reductase inhibitors. The methodologies developed and refined during its investigation continue to be relevant in the ongoing search for effective treatments for the long-term consequences of diabetes. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing essential information on the discovery, synthesis, and evaluation of this pioneering molecule.

References

- 1. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 2. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Synthesis of 3(N(1,3dioxo 1H Benzo [research.amanote.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. bmrservice.com [bmrservice.com]

- 6. abcam.cn [abcam.cn]

- 7. Activation of aldose reductase from human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Alrestatin Sodium and the Polyol Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Alrestatin Sodium as an inhibitor of the polyol pathway, a critical metabolic route implicated in the pathogenesis of diabetic complications. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and a visual representation of the related biochemical and experimental workflows.

Introduction: The Polyol Pathway in Diabetic Complications

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. This pathway consists of two primary enzymatic reactions. First, aldose reductase (AR) reduces glucose to sorbitol, a sugar alcohol, with the concomitant oxidation of NADPH to NADP+. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH), which utilizes NAD+ as a cofactor.

The increased flux through the polyol pathway contributes to the pathology of diabetic complications through several mechanisms:

-

Osmotic Stress: The intracellular accumulation of sorbitol, which does not readily diffuse across cell membranes, leads to osmotic stress and subsequent cellular damage.

-

Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial cofactor. NADPH is essential for the regeneration of the key antioxidant, reduced glutathione (GSH), by glutathione reductase. A diminished NADPH/NADP+ ratio impairs the cell's ability to counteract oxidative stress.

-

Pseudohypoxia: The oxidation of sorbitol to fructose increases the NADH/NAD+ ratio, creating a state of pseudohypoxia that can alter cellular metabolism.

-

Advanced Glycation End Products (AGEs): The fructose produced in the polyol pathway is a more potent glycating agent than glucose, leading to the accelerated formation of AGEs. AGEs are implicated in the cross-linking of proteins, inflammation, and further oxidative stress.

-

Protein Kinase C (PKC) Activation: Increased levels of diacylglycerol (DAG), a byproduct of the glycolytic pathway upstream of the step inhibited by the altered NADH/NAD+ ratio, can lead to the activation of PKC. PKC activation is linked to a variety of cellular changes contributing to diabetic complications.

Aldose reductase inhibitors, such as this compound, represent a therapeutic strategy to mitigate the pathological consequences of polyol pathway hyperactivity.

This compound: An Aldose Reductase Inhibitor

This compound is a potent inhibitor of aldose reductase. By blocking the first and rate-limiting step of the polyol pathway, this compound prevents the conversion of glucose to sorbitol, thereby ameliorating the downstream pathological effects.

Mechanism of Action

Kinetic studies have classified Alrestatin as an uncompetitive inhibitor of human kidney aldose reductase with respect to both the aldehyde substrate and NADPH.[1] This indicates that Alrestatin preferentially binds to the enzyme-substrate (enzyme-NADPH-aldehyde) complex.

Quantitative Data

The inhibitory potency of this compound against aldose reductase has been quantified, although comparative data from single studies with other inhibitors is limited.

| Inhibitor | IC50 | Ki | Source |

| Alrestatin | 6500 nM | 7500 nM | DrugBank Online[2] |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the polyol pathway.

Aldose Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from a general method for determining aldose reductase activity from tissue homogenates, such as lens tissue, and can be used to assess the inhibitory potential of compounds like Alrestatin.

Objective: To measure the rate of NADPH oxidation by aldose reductase in the presence of a substrate and to determine the inhibitory effect of this compound.

Principle: Aldose reductase activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Phosphate buffer (0.067 M, pH 6.2)

-

NADPH solution (25 x 10⁻⁵ M in phosphate buffer)

-

DL-glyceraldehyde solution (substrate, 5 x 10⁻⁴ M in phosphate buffer)

-

Tissue homogenate (e.g., 10% w/v rat lens supernatant in phosphate buffer)

-

This compound stock solution (in appropriate solvent, e.g., DMSO or buffer)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Lens Homogenate:

-

Excise lenses from the eyes of the experimental animals (e.g., rats).

-

Prepare a 10% (w/v) homogenate in ice-cold 0.1 M phosphate buffer saline (pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

-

Collect the supernatant, which contains the lens proteins including aldose reductase.

-

-

Assay Mixture Preparation:

-

Reference Cuvette:

-

0.7 mL of 0.067 M phosphate buffer (pH 6.2)

-

0.1 mL of NADPH solution

-

0.1 mL of lens supernatant

-

0.1 mL of phosphate buffer (in place of substrate)

-

-

Sample Cuvette:

-

0.7 mL of 0.067 M phosphate buffer (pH 6.2)

-

0.1 mL of NADPH solution

-

0.1 mL of lens supernatant

-

-

-

Inhibitor Addition (for IC50 determination):

-

Prepare serial dilutions of this compound.

-

Add a small volume (e.g., 10 µL) of each this compound dilution to both the reference and sample cuvettes. For the control (no inhibitor), add the same volume of solvent.

-

-

Enzymatic Reaction and Measurement:

-

Incubate the cuvettes at 37°C for 5 minutes.

-

Initiate the reaction in the sample cuvette by adding 0.1 mL of DL-glyceraldehyde solution and mix quickly.

-

Immediately place the cuvettes in the spectrophotometer and record the decrease in absorbance at 340 nm for 3-5 minutes at 30-second intervals.

-

-

Calculation of Activity and Inhibition:

-

Calculate the rate of NADPH oxidation (ΔOD/min) from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Quantification of Sorbitol and Fructose in Tissue (HPLC)

This protocol describes a general method for the simultaneous measurement of sorbitol and fructose in biological tissues, such as the sciatic nerve, using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the levels of sorbitol and fructose in tissue samples from control and diabetic animals, with and without this compound treatment.

Principle: Tissue extracts are processed, and the polyols are separated by HPLC and detected, often using an Evaporative Light Scattering Detector (ELSD) or after derivatization with a UV-absorbing compound.

Materials:

-

Sciatic nerve tissue

-

Internal standard solution (e.g., xylose)

-

HPLC-grade water, acetonitrile, and other necessary solvents

-

Reagents for derivatization (e.g., phenyl isocyanate)

-

HPLC system with a suitable column (e.g., Phenomenex Luna 5u NH₂ 100A) and detector (e.g., ELSD or UV)

-

Tissue homogenizer

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Excise and weigh the sciatic nerve tissue.

-

Homogenize the tissue in a known volume of HPLC-grade water containing the internal standard.

-

Deproteinize the homogenate (e.g., by centrifugation or filtration).

-

Lyophilize the resulting supernatant to dryness.

-

-

Derivatization (if using UV detection):

-

Dissolve the dried residue in pyridine.

-

Add phenyl isocyanate and incubate at 55°C for 60 minutes to form phenylcarbamate derivatives.

-

-

HPLC Analysis:

-

Column: Phenomenex Luna 5u NH₂ 100A (250 mm x 4.60 mm, 5 micron)

-

Mobile Phase (Isocratic): Acetonitrile:Water (e.g., 82.5:17.5, v/v)

-

Flow Rate: 1.0 mL/min

-

Detector (ELSD): Drift tube temperature 82°C, Nitrogen flow rate 2.0 L/min

-

Detector (UV): 240 nm (for phenylisocyanate derivatives)

-

-

Quantification:

-

Prepare standard curves for sorbitol and fructose using known concentrations.

-

Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards and the internal standard.

-

Express the results as nmol or µmol per gram of tissue weight.

-

Visualizing the Role of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the polyol pathway, the mechanism of its pathological consequences, the inhibitory action of this compound, and a general experimental workflow for its evaluation.

The Polyol Pathway and Its Pathological Consequences

Caption: The Polyol Pathway under Hyperglycemia.

Mechanism of this compound Inhibition

Caption: Inhibition of Aldose Reductase by Alrestatin.

Experimental Workflow for Evaluating this compound

References

- 1. The effects of an aldose reductase inhibitor upon the sorbitol pathway, fructose-1-phosphate and lactate in the retina and nerve of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of Advanced Glycation End Product (AGE) Formation and Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of Alrestatin Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to Alrestatin Sodium, a potent inhibitor of the aldose reductase enzyme. This document is intended to serve as a valuable resource for professionals engaged in diabetes research and the development of novel therapeutics for its complications.

Chemical Structure and Properties

This compound is the sodium salt of Alrestatin, a derivative of naphthalimide. Its chemical structure is characterized by a planar naphthalimide ring system linked to an acetic acid moiety.

Chemical Structure:

-

IUPAC Name: Sodium 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate[1]

-

Molecular Formula: C₁₄H₈NNaO₄[1]

-

CAS Number: 51876-97-2[1]

A summary of the key physicochemical properties of Alrestatin and its sodium salt is presented in the table below.

| Property | Value | Source |

| Alrestatin (Free Acid) | ||

| Molecular Weight | 255.23 g/mol | [2] |

| pKa (Strongest Acidic) | 3.45 (Predicted) | |

| This compound | ||

| Molecular Weight | 277.21 g/mol | [1][3] |

| Solubility | Soluble in DMSO (50 mg/mL) | [4] |

Mechanism of Action: Inhibition of the Polyol Pathway

This compound exerts its therapeutic effect by inhibiting aldose reductase, a key enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. By blocking aldose reductase, this compound prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects.

The following diagram illustrates the polyol pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of Alrestatin

Alrestatin can be synthesized through the reaction of 1,8-naphthalic anhydride with glycine.[1]

Materials:

-

1,8-naphthalic anhydride

-

Glycine

-

High-boiling point solvent (e.g., dimethylformamide or glacial acetic acid)

Procedure:

-

A mixture of 1,8-naphthalic anhydride and an equimolar amount of glycine is suspended in a suitable high-boiling point solvent.

-

The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitoring by thin-layer chromatography).

-

The mixture is then cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol or water) to remove unreacted starting materials.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

To obtain this compound, the purified Alrestatin is treated with an equimolar amount of a sodium base (e.g., sodium hydroxide or sodium bicarbonate) in a suitable solvent, followed by precipitation or lyophilization.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A validated reverse-phase HPLC method can be used for the purity assessment and quantification of this compound.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH-adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength determined by the UV-Vis spectrum of Alrestatin (typically around 230 nm).

-

Injection Volume: 20 µL

-

Quantification: Based on a standard curve of known concentrations of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. The spectra should be consistent with the proposed chemical structure.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of Alrestatin and its sodium salt. Fragmentation patterns can provide further structural information.

In Vitro Aldose Reductase Inhibition Assay

The inhibitory potency of this compound against aldose reductase can be determined using a spectrophotometric assay.

Principle:

The activity of aldose reductase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate (e.g., glyceraldehyde).

Materials:

-

Purified aldose reductase enzyme (from rat lens or recombinant human)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

This compound (or other inhibitors)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in a cuvette.

-

Add varying concentrations of this compound to the reaction mixture and incubate for a specified period.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biological and Clinical Data

Pharmacokinetics

Early studies in humans have provided some pharmacokinetic data for Alrestatin.

| Parameter | Value | Species | Route of Administration | Source |

| Serum Half-life | ~1 hour | Human | Intravenous/Oral | [5] |

| Urinary Recovery | 99% within 24 hours | Human | Intravenous/Oral | [5] |

Clinical Trials

Clinical trials of Alrestatin were conducted in the late 1970s and early 1980s for the treatment of diabetic neuropathy.[1] A single-blind, nonrandomized, placebo crossover trial involving nine patients with diabetic peripheral neuropathy was conducted over a four-month period.[6] While some patients reported subjective improvements in symptoms, objective measures of nerve conduction did not show significant changes.[5][6] The development of Alrestatin was ultimately terminated due to a high incidence of adverse effects, including photosensitive skin rash.[1][6]

Experimental and Drug Discovery Workflow

The development of an aldose reductase inhibitor like this compound follows a structured workflow from initial discovery to preclinical and clinical evaluation.

References

- 1. This compound | C14H8NNaO4 | CID 23683779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alrestatin | C14H9NO4 | CID 2120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Alrestatin: A Technical Guide to an Aldose Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alrestatin is a synthetic compound that functions as an inhibitor of aldose reductase, a critical enzyme in the polyol pathway.[1][2][3] This pathway becomes particularly active during periods of hyperglycemia, converting excess glucose into sorbitol.[4] The intracellular accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[4][5] Alrestatin, by blocking aldose reductase, mitigates the production of sorbitol, thereby offering a potential therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of Alrestatin, including its chemical properties, mechanism of action, inhibitory activity, and relevant experimental protocols.

Chemical Properties and Synthesis

Alrestatin, with the IUPAC name 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid, is a derivative of naphthalic anhydride.[1][4] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₉NO₄ | [4] |

| Molar Mass | 255.23 g/mol | [3] |

| CAS Number | 51411-04-2 | [4] |

| Appearance | Solid | |

| Synthesis | Synthesized by the reaction of naphthalic anhydride with glycine. | [1] |

Mechanism of Action: Inhibition of Aldose Reductase

Alrestatin exerts its therapeutic effect by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway.[3][5] Under normoglycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, which is then oxidized to fructose.[5]

The accumulation of sorbitol within cells, which do not readily diffuse across cell membranes, creates osmotic stress.[5] This osmotic imbalance is a key contributor to the cellular damage observed in diabetic complications. Furthermore, the activity of aldose reductase consumes NADPH, a crucial cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione.[5] The depletion of NADPH impairs the cell's antioxidant defense system, leading to increased oxidative stress.

Alrestatin, as an aldose reductase inhibitor, competitively binds to the enzyme, preventing the conversion of glucose to sorbitol.[3] This action helps to alleviate both osmotic and oxidative stress, thereby protecting cells from hyperglycemia-induced damage.

Quantitative Inhibitory Activity

The inhibitory potency of Alrestatin against aldose reductase has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that describe the efficacy of an inhibitor.

| Parameter | Value (nM) |

| IC50 | 6500 |

| Ki | 7500 |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of Alrestatin and the process of its evaluation, the following diagrams are provided in the DOT language for Graphviz.

Caption: Polyol Pathway and Site of Alrestatin Inhibition.

Caption: Workflow for Aldose Reductase Inhibitor Screening.

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against aldose reductase by monitoring the oxidation of NADPH.

Materials:

-

Aldose Reductase (from rat lens or recombinant human)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (0.067 M, pH 6.2)

-

Test compound (e.g., Alrestatin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of NADPH.

-

Prepare a stock solution of DL-glyceraldehyde.

-

Prepare serial dilutions of the test compound.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

Aldose reductase solution

-

NADPH solution

-

Test compound solution (or solvent for control)

-

-

Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

-

Initiate Reaction:

-

Add the DL-glyceraldehyde solution to each well to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell-Based Aldose Reductase Activity Assay

This protocol outlines a method to assess the ability of a compound to inhibit aldose reductase activity within a cellular context by measuring the accumulation of sorbitol.

Materials:

-

A suitable cell line that expresses aldose reductase (e.g., retinal pigment epithelial cells, lens epithelial cells)

-

Cell culture medium

-

High glucose medium (e.g., supplemented with 30-50 mM glucose)

-

Test compound (e.g., Alrestatin)

-

Lysis buffer

-

Internal standard for HPLC (e.g., mannitol)

-

Reagents for sorbitol quantification by HPLC

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to a desired confluency in standard medium.

-

Incubate the cells with high glucose medium in the presence of various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a control group with high glucose medium and no inhibitor.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates.

-

-

Sample Preparation for HPLC:

-

Add an internal standard to the cell lysates.

-

Deproteinize the samples (e.g., by perchloric acid precipitation followed by neutralization).

-

Filter the samples to remove any particulate matter.

-

-

Sorbitol Quantification by HPLC:

-

Analyze the prepared samples using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., an ion-exchange column) and a refractive index detector.[6]

-

Quantify the sorbitol concentration in each sample by comparing the peak area to a standard curve of known sorbitol concentrations.

-

-

Data Analysis:

-

Normalize the sorbitol concentration to the total protein content of the cell lysate.

-

Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound relative to the high glucose control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value in a cellular context.

-

Clinical Development and Future Perspectives

Alrestatin was one of the first aldose reductase inhibitors to undergo clinical trials.[1] Early studies in patients with diabetic neuropathy reported some subjective improvements in symptoms. However, these trials failed to demonstrate significant objective improvements in nerve conduction velocities.[1] Additionally, the development of Alrestatin was halted due to a high incidence of adverse effects, including photosensitive skin rashes and potential hepatotoxicity.[1]

Despite the challenges faced by Alrestatin and other early-generation aldose reductase inhibitors, the polyol pathway remains a compelling target for the prevention and treatment of diabetic complications. The lessons learned from the clinical development of Alrestatin have informed the design of newer, more potent, and more specific inhibitors with improved safety profiles. Research in this area continues, with the goal of developing effective therapies to mitigate the debilitating long-term consequences of diabetes.

References

Early Clinical Trials of Alrestatin for Diabetes Complications: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alrestatin (AY-22,284) emerged as one of the pioneering aldose reductase inhibitors (ARIs) investigated for the management of diabetic complications. This technical guide provides a comprehensive analysis of the early clinical trials of Alrestatin, with a primary focus on its development for diabetic neuropathy. Despite initial promise based on its mechanism of action within the polyol pathway, clinical outcomes were largely disappointing, characterized by a lack of objective efficacy and the emergence of significant adverse events. This paper synthesizes the available quantitative data, details the experimental protocols of key studies, and visualizes the underlying biochemical pathways and trial designs to offer a thorough understanding of Alrestatin's clinical development trajectory.

Introduction

The polyol pathway hypothesis of diabetic complications posits that hyperglycemia leads to the accumulation of sorbitol in insulin-independent tissues, causing osmotic stress and a cascade of cellular damage. Aldose reductase is the rate-limiting enzyme in this pathway, making it a prime therapeutic target. Alrestatin was developed as a potent inhibitor of this enzyme, with the therapeutic goal of preventing or mitigating the progression of diabetic complications, particularly neuropathy.

Mechanism of Action: The Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the concurrent depletion of NADPH are believed to contribute to the pathogenesis of diabetic complications. Alrestatin acts by competitively inhibiting aldose reductase, thereby blocking the conversion of glucose to sorbitol.

Early Clinical Trials in Diabetic Neuropathy

The primary focus of Alrestatin's clinical development was on diabetic peripheral neuropathy. Two key early studies, though limited in scale, provided the main body of clinical evidence for the drug.

Gabbay et al. (1979) Study

This early study investigated both intravenous and oral formulations of Alrestatin in patients with severe diabetic peripheral neuropathy.[1]

Experimental Protocol:

-

Study Design: The study design was not explicitly detailed in the available abstract but appears to be a small, open-label, non-randomized trial.

-

Patient Population: The study included a small number of diabetic patients with severe peripheral neuropathy.[1]

-

Intervention:

-

Outcome Measures:

Quantitative Data and Results:

| Parameter | Intravenous Alrestatin | Oral Alrestatin |

| Number of Patients | Not specified (at least 2) | 4 |

| Dosage | 50 mg/kg | 1 g q.i.d. for 30 days |

| Subjective Improvement | Reported in 2 patients, lasting ~3 weeks | No improvement reported |

| Objective Improvement (Nerve Conduction) | No significant changes | No significant changes |

| Pharmacokinetics | Serum half-life: ~1 hour; 99% urinary recovery in 24 hours | Peak serum levels ~3x lower than IV |

| Acute Toxicity | None reported | None reported |

Table 1: Summary of Gabbay et al. (1979) Study Results.[1]

Handelsman and Turtle (1981) Study

This study provided a more structured, albeit still small, clinical trial of oral Alrestatin.[2]

Experimental Protocol:

-

Study Design: A single-blind, non-randomized, placebo crossover clinical trial.[2]

-

Patient Population: Nine patients with diabetic peripheral neuropathy.[2]

-

Intervention:

-

Alrestatin (AY-22,284)

-

Placebo

-

The specific dosage and duration of each treatment period within the 4-month trial are not detailed in the abstract.

-

-

Outcome Measures:

Quantitative Data and Results:

The available abstract lacks specific quantitative data on the degree of subjective improvement or the nerve conduction velocity measurements.

| Parameter | Outcome |

| Number of Patients | 9 |

| Study Duration | 4 months |

| Subjective Improvement | Most patients reported subjective benefit.[2] |

| Objective Improvement (Nerve Conduction) | Essentially unchanged.[2] |

| Toxicity | Substantial toxicity was noted, with photosensitive skin rash being particularly prominent.[2] |

Table 2: Summary of Handelsman and Turtle (1981) Study Results.[2]

Clinical Trials in Other Diabetic Complications

A thorough review of the literature did not yield any evidence of clinical trials of Alrestatin for diabetic retinopathy or nephropathy. The development of aldose reductase inhibitors for these complications primarily focused on other agents.

Adverse Events

A significant finding in the early Alrestatin trials was the emergence of adverse events. The most frequently cited and substantial toxicity was a photosensitive skin rash.[2] The exact incidence and severity of this and other adverse events were not detailed in the available literature.

Conclusion

The early clinical trials of Alrestatin for diabetic neuropathy, while pioneering in their approach to targeting the polyol pathway, ultimately failed to demonstrate objective clinical efficacy. While some subjective improvements were noted, these were not substantiated by objective measures of nerve function.[1][2] Furthermore, the development of Alrestatin was hampered by a significant side effect profile, most notably photosensitive skin reactions.[2] The disparity between the promising preclinical rationale and the disappointing clinical outcomes with Alrestatin and other early aldose reductase inhibitors highlighted the complexities of treating diabetic complications and the need for more refined therapeutic strategies. These early studies, however, provided a valuable foundation for future research into the role of the polyol pathway and the development of subsequent generations of aldose reductase inhibitors.

References

Alrestatin Sodium and Its Impact on Sorbitol Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Alrestatin Sodium, an aldose reductase inhibitor, and its role in mitigating sorbitol accumulation, a key factor in the pathogenesis of diabetic complications. While direct quantitative data for this compound's effect on tissue sorbitol levels is limited in publicly available literature, this document consolidates the foundational knowledge of the polyol pathway, the mechanism of action of aldose reductase inhibitors, and presents representative data from analogous compounds to illustrate the expected therapeutic effects. Detailed experimental protocols for assessing aldose reductase activity and quantifying sorbitol are provided, alongside visualizations of the relevant biochemical pathways and experimental workflows to support further research and development in this area.

Introduction: The Polyol Pathway and Diabetic Complications

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[1] This two-step metabolic pathway is initiated by the enzyme aldose reductase (AR), which reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), with NAD+ as a cofactor.

The accumulation of sorbitol within cells that do not readily metabolize it further, such as those in the lens, peripheral nerves, and retina, is implicated in the development of long-term diabetic complications.[2] The proposed mechanisms for this cellular damage include:

-

Osmotic Stress: Sorbitol is a polyol and does not easily diffuse across cell membranes. Its intracellular accumulation leads to a hyperosmotic environment, causing an influx of water, cellular swelling, and eventual damage.[1][2]

-

Redox Imbalance: The increased activity of aldose reductase consumes NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione. Depletion of NADPH impairs the cell's antioxidant defense mechanisms, leading to increased susceptibility to oxidative stress.

-

Increased Fructose and Advanced Glycation End Products (AGEs): The fructose generated from sorbitol can be phosphorylated to fructose-3-phosphate, a potent glycating agent that contributes to the formation of AGEs. AGEs are known to cause protein cross-linking and cellular dysfunction.

This compound: An Aldose Reductase Inhibitor

This compound is a first-generation aldose reductase inhibitor that was investigated for its potential to prevent or treat diabetic complications.[3] As an inhibitor of aldose reductase, this compound competitively binds to the active site of the enzyme, thereby preventing the conversion of glucose to sorbitol. This action is intended to mitigate the downstream pathological effects of the polyol pathway.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway. By blocking this enzyme, this compound is expected to reduce the intracellular accumulation of sorbitol. Interestingly, at high concentrations, Alrestatin has also been shown to inhibit sorbitol dehydrogenase, the second enzyme in the pathway.[4]

Quantitative Data on Sorbitol Accumulation and the Effect of Aldose Reductase Inhibitors

While specific quantitative data for this compound is scarce in the available literature, numerous studies on other aldose reductase inhibitors (ARIs) have demonstrated their efficacy in reducing sorbitol levels in various tissues of diabetic animal models and in human subjects. The following tables summarize representative data from studies on ARIs such as Sorbinil, Tolrestat, and Epalrestat, which serve to illustrate the expected impact of this class of drugs.

Table 1: Effect of Aldose Reductase Inhibitors on Sciatic Nerve Sorbitol Levels in Streptozotocin-Diabetic Rats

| Treatment Group | Sorbitol Level (nmol/mg wet weight) | Fructose Level (nmol/mg wet weight) | Reference |

| Non-diabetic Control | 0.2 ± 0.02 | 0.5 ± 0.04 | [5] |

| Diabetic Control | 5.8 ± 0.4 | 4.2 ± 0.3 | [5] |

| Diabetic + ICI 105552 (ARI) | 1.7 ± 0.2 (70% reduction) | 2.2 ± 0.2 (47% reduction) | [5] |

Table 2: Effect of Aldose Reductase Inhibitors on Lens Sorbitol/Galactitol Levels

| Animal Model | Treatment Group | Polyol Level (µmol/g lens) | Reference |

| Alloxan-Diabetic Rats | Diabetic Control | 12.2 ± 0.52 (Sorbitol) | [6] |

| Diabetic + Sorbinil | 0.60 ± 0.06 (Sorbitol) | [6] | |

| Galactosemic Rats | Galactose-fed Control | Data not specified, but cataract formation observed | [7] |

| Galactose-fed + Alrestatin | Delayed onset of cataract formation | [7] |

Table 3: Effect of Aldose Reductase Inhibitors on Erythrocyte Sorbitol Levels in Diabetic Patients

| Treatment Group | Baseline Sorbitol (nmol/g Hb) | Post-treatment Sorbitol (nmol/g Hb) | Reference |

| Healthy Subjects | 11.7 (fasting) | - | [8] |

| Diabetic Patients | ~29.25 (fasting) | ~11.7 (with Fidarestat) | [8] |

| Diabetic Patients (Epalrestat) | Variable | Decrease correlated with baseline levels | [3] |

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against aldose reductase, which can be adapted for this compound.

Objective: To determine the concentration of the inhibitor required to reduce the activity of aldose reductase by 50% (IC50).

Materials:

-

Recombinant human or rat lens aldose reductase

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.067 M, pH 6.2)

-

Test compound (e.g., this compound) dissolved in an appropriate solvent

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, NADPH, and the lens supernatant/purified enzyme.

-

Add the test compound at various concentrations to the sample cuvettes. A control cuvette without the inhibitor should also be prepared.

-

A reference cuvette containing all components except the substrate is used to blank the spectrophotometer.

-

Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde).

-

Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 seconds). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction (ΔOD/min) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Sorbitol in Tissues

This protocol outlines a general procedure for measuring sorbitol levels in biological tissues using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific method.

Objective: To quantify the concentration of sorbitol in tissue samples (e.g., sciatic nerve, lens, erythrocytes).

Materials:

-

Tissue samples

-

Internal standard (e.g., xylitol)

-

Homogenization buffer

-

Deproteinization agent (e.g., perchloric acid)

-

Derivatization reagents (e.g., for acetylation)

-

Organic solvents for extraction

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Excise and weigh the tissue samples quickly and freeze them in liquid nitrogen to stop metabolic activity.

-

Homogenize the frozen tissue in a suitable buffer containing a known amount of the internal standard.

-

Deproteinize the homogenate, for example, by adding perchloric acid and then neutralizing with potassium carbonate. Centrifuge to remove the precipitated proteins.

-

-

Derivatization:

-

Lyophilize the supernatant to dryness.

-

Derivatize the polyols in the dried extract to make them volatile for GC analysis. A common method is acetylation using acetic anhydride and pyridine.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The different polyol acetates are separated on the GC column based on their boiling points and interaction with the stationary phase.

-

The mass spectrometer identifies and quantifies the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.

-

-

Quantification:

-

A standard curve is generated using known concentrations of sorbitol and the internal standard.

-

The concentration of sorbitol in the tissue sample is calculated by comparing the peak area ratio of sorbitol to the internal standard with the standard curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Polyol Pathway and the Mechanism of Action of this compound.

Caption: General Experimental Workflow for Evaluating this compound.

Conclusion

This compound, as an aldose reductase inhibitor, holds theoretical promise in mitigating the accumulation of sorbitol and thereby preventing or slowing the progression of diabetic complications. While direct and detailed quantitative evidence of its in vivo efficacy on sorbitol reduction is not extensively documented in accessible literature, the well-established mechanism of aldose reductase inhibition and the substantial data from other compounds in its class provide a strong rationale for its potential therapeutic effects. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound and to develop novel therapies targeting the polyol pathway. Future research should focus on generating and publishing specific quantitative data for this compound to more definitively establish its clinical utility.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Does aldose reductase have a role in the development of the ocular complications of diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldose reductase inhibition: studies with alrestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The sorbitol pathway in the human lens: aldose reductase and polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of an aldose reductase inhibitor upon the sorbitol pathway, fructose-1-phosphate and lactate in the retina and nerve of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of an aldose reductase inhibitor (Sorbinil) on the level of metabolites in lenses of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of sorbitol dehydrogenase inhibition on experimental diabetic autonomic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. Zenarestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Alrestatin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory synthesis of Alrestatin Sodium, an aldose reductase inhibitor. The synthesis involves a two-step process commencing with the formation of Alrestatin from 1,8-naphthalic anhydride and glycine, followed by its conversion to the sodium salt. This document includes comprehensive experimental procedures, tables of quantitative data, and a diagram of the synthesis workflow. Additionally, a diagram illustrating the polyol pathway, the biological target of this compound, is provided to contextualize its mechanism of action.

Introduction

Alrestatin is an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications. By inhibiting aldose reductase, Alrestatin and its sodium salt derivative reduce the conversion of glucose to sorbitol, thereby mitigating cellular stress. The sodium salt of Alrestatin enhances its solubility, making it more suitable for in-vitro and in-vivo studies. This protocol outlines a reproducible method for the synthesis of this compound for research purposes.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of Alrestatin and this compound.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Alrestatin | C₁₄H₉NO₄ | 255.23 |

| This compound | C₁₄H₈NNaO₄ | 277.21[3] |

Table 2: Expected Yield and Purity

| Product | Theoretical Yield | Expected Purity |

| Alrestatin | ~85% | >95% |

| This compound | >90% (from Alrestatin) | >98%[4] |

Table 3: Spectroscopic Data

| Compound | ¹H-NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |

| Alrestatin | 13.1 (s, 1H, COOH), 8.5-7.8 (m, 6H, Ar-H), 4.5 (s, 2H, CH₂) | 3450 (O-H), 1710 (C=O, acid), 1680, 1640 (C=O, imide) |

| This compound | 8.5-7.8 (m, 6H, Ar-H), 4.4 (s, 2H, CH₂) | 1700, 1660 (C=O, imide), 1610 (COO⁻, asym), 1410 (COO⁻, sym) |

Experimental Protocols

Part 1: Synthesis of Alrestatin ((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid)

Materials:

-

1,8-Naphthalic anhydride

-

Glycine

-

Pyridine (anhydrous)

-

Ethanol

-

Hydrochloric acid (HCl), 2M

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

pH meter or pH paper

Procedure:

-

In a round-bottom flask, combine 1,8-naphthalic anhydride (1 equivalent) and glycine (1.1 equivalents).

-

Add anhydrous pyridine as the solvent and catalyst.

-

Heat the mixture to reflux with constant stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into ice-cold 2M hydrochloric acid to precipitate the product.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude Alrestatin from ethanol to obtain a purified product.

-

Dry the purified Alrestatin in a vacuum oven.

Part 2: Synthesis of this compound

Materials:

-

Alrestatin (from Part 1)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Dissolve the purified Alrestatin (1 equivalent) in anhydrous ethanol in an Erlenmeyer flask with stirring.

-

Prepare a solution of sodium hydroxide or sodium bicarbonate (1 equivalent) in ethanol.

-

Slowly add the ethanolic base solution to the Alrestatin solution at room temperature with continuous stirring.

-

Stir the mixture for 1-2 hours. The formation of a precipitate indicates the formation of the sodium salt.

-

To enhance precipitation, anhydrous diethyl ether can be added to the mixture.

-

Collect the this compound precipitate by vacuum filtration.

-

Wash the product with a small amount of cold anhydrous ethanol, followed by anhydrous diethyl ether.

-

Dry the final product under vacuum to yield this compound as a stable solid.

Visualizations

Signaling Pathway

This compound acts by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications.

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow

The synthesis of this compound is a sequential process involving the formation of the free acid followed by its conversion to the sodium salt.

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: In Vitro Efficacy of Alrestatin Sodium as an Aldose Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction